Quetiapine D4 fumarate Quetiapine D4 fumarate An isotope labelled form of Quetiapine fumarate, a 5-HT receptor antagonist, which is widely used as an antipsychotic drug.
Brand Name: Vulcanchem
CAS No.: 1287376-15-1
VCID: VC0196491
InChI: InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i14D2,16D2;
SMILES: C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O
Molecular Formula: C25H25D4N3O6S
Molecular Weight: 503.60

Quetiapine D4 fumarate

CAS No.: 1287376-15-1

Cat. No.: VC0196491

Molecular Formula: C25H25D4N3O6S

Molecular Weight: 503.60

Purity: 98%

* For research use only. Not for human or veterinary use.

Quetiapine D4 fumarate - 1287376-15-1

CAS No. 1287376-15-1
Molecular Formula C25H25D4N3O6S
Molecular Weight 503.60
IUPAC Name 2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]-1,1,2,2-tetradeuterioethanol;(E)-but-2-enedioic acid
Standard InChI InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i14D2,16D2;
Standard InChI Key VRHJBWUIWQOFLF-SQGQDMBVSA-N
SMILES C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O
Appearance Powder

Chemical Identity and Structural Characteristics

Nomenclature and Identification

Quetiapine D4 fumarate is recognized by several chemical identifiers that help distinguish it in scientific literature and databases:

Table 1: Chemical Identifiers of Quetiapine D4 Fumarate

ParameterInformation
IUPAC Name2-[2-(4-benzo[b] benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterio-ethoxy]ethanol;but-2-enedioic acid
CAS Registry Numbers1287376-15-1 , 1331636-50-0
SynonymsQuetiapine-d8 Fumarate , Quetiapine (D4 fumarate)
Parent CompoundCID 25235233 (2-[2-(4-Benzo[b] benzothiazepin-6-ylpiperazin-1-yl)ethoxy]-1,1,2,2-tetradeuterioethanol)

Molecular Structure and Physical Properties

Quetiapine D4 fumarate has distinct structural properties attributed to the incorporation of deuterium atoms, differentiating it from standard quetiapine fumarate while maintaining similar physicochemical characteristics:

Table 2: Structural and Physical Properties

PropertyValue
Molecular FormulaC21D4H21N3O2S·C4H4O4
Molecular Weight503.60391 g/mol
Accurate Mass503.2028
Melting Point72-78°C
AppearanceSolid compound
Deuterium Positioning1,1,2,2-tetradeuterio-ethoxy group

The structure features a quetiapine core with four deuterium atoms replacing hydrogen atoms in the ethoxyethanol side chain, coupled with fumaric acid in a salt formation. This strategic labeling enables precise tracking of the compound in analytical studies.

Structural Representation

The molecular structure can be represented through various notation systems used in chemical informatics:

Table 3: Structural Notations

Notation TypeRepresentation
SMILESC(=CC(O)=O)C(O)=O.C(C(OCCO)([2H])[2H])(N1CCN(C=2C=3C(SC=4C(N2)=CC=CC4)=CC=CC3)CC1)([2H])[2H]
InChIInChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/i13D2,15D2;

Synthesis and Production Methods

Manufacturing Considerations

Production of Quetiapine D4 fumarate requires specialized handling to maintain isotopic purity. Manufacturing processes typically involve:

  • Controlled reaction conditions to prevent hydrogen-deuterium exchange

  • Purification techniques to ensure high isotopic purity (>95% as indicated by HPLC)

  • Quality control procedures to verify deuterium incorporation at the intended positions

Analytical Applications and Research Significance

Role in Pharmacokinetic Studies

Quetiapine D4 fumarate serves as an invaluable tool in pharmacokinetic research, particularly for:

  • Tracking the absorption, distribution, metabolism, and excretion (ADME) of quetiapine in biological systems

  • Distinguishing between administered quetiapine and its metabolites in complex biological matrices

  • Quantifying low concentrations of quetiapine and its metabolites with high accuracy

The deuterium labeling allows researchers to distinguish the administered compound from endogenous substances using mass spectrometry, as the four deuterium atoms create a mass shift that can be readily detected.

Metabolic Investigations

Understanding the metabolic fate of quetiapine is crucial for pharmaceutical development and clinical applications. Quetiapine D4 fumarate enables:

  • Identification and quantification of quetiapine metabolites

  • Determination of metabolic pathways and rates

  • Assessment of interindividual variations in drug metabolism

Regular quetiapine is known to be metabolized primarily in the liver through sulfoxidation and oxidation, with cytochrome P450 3A4 and 2D6 playing significant roles . The deuterium-labeled variant allows precise tracking of these metabolic processes.

Mass Spectrometry Applications

Quetiapine D4 fumarate is particularly valuable in mass spectrometry-based analytical methods:

  • Serving as an internal standard for quantitative analysis

  • Enabling isotope dilution methods for improved accuracy

  • Facilitating method development and validation for quetiapine detection in various matrices

Relationship to Parent Compound

Comparison with Quetiapine Fumarate

Quetiapine fumarate, the non-deuterated parent compound, is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder . The key differences and similarities include:

Table 4: Comparison of Quetiapine Fumarate and Quetiapine D4 Fumarate

CharacteristicQuetiapine FumarateQuetiapine D4 Fumarate
Clinical UseTherapeutic agent Research tool only
Molecular WeightApproximately 883.092 g/mol 503.60391 g/mol
Pharmacological ActivityActive atypical antipsychotic Identical to quetiapine (for research purposes)
Primary ApplicationPatient treatmentAnalytical reference material

Pharmacokinetic Relevance

Understanding the pharmacokinetics of quetiapine provides context for the utility of the D4 variant:

  • Quetiapine is rapidly absorbed after oral administration with peak plasma concentrations achieved in 1-2 hours

  • The half-life is approximately 7 hours

  • The drug is approximately 83% bound to serum proteins

  • Primary route of elimination is through hepatic metabolism, with approximately 73% of administered dose excreted in urine and 21% in feces

The D4 variant enables precise tracking of these pharmacokinetic parameters without interfering with the biological processes being studied.

Formulation and Stability Considerations

Stability Profile

While specific stability data for Quetiapine D4 fumarate is limited in the available literature, deuterated compounds generally show similar stability profiles to their non-deuterated counterparts, with some exceptions:

  • Deuterium-carbon bonds may have slightly higher stability than hydrogen-carbon bonds

  • The compound should be protected from excessive heat, moisture, and light

  • Regular monitoring for deuterium-hydrogen exchange, especially in protic solvents, may be necessary for long-term storage

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator